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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B019303

4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound of significant interest in
medicinal chemistry and drug development. It serves as a crucial synthetic intermediate in the
preparation of various pharmacologically active molecules, including potent dopamine receptor
agonists and protein kinase inhibitors.[1][2] The precise molecular structure and purity of this
intermediate are paramount to ensuring the safety and efficacy of the final active
pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals,
provides a comprehensive overview of the spectroscopic data for 4-(2-Hydroxyethyl)indolin-
2-one. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), we can construct a detailed "fingerprint" of the molecule. This guide moves
beyond a simple listing of data points, offering insights into the causality behind experimental
choices and the logic of spectral interpretation. The protocols and analyses presented herein
are designed to be self-validating, providing a robust framework for the characterization of this
and similar molecules.

Molecular Overview and Key Structural Features

Before delving into the spectroscopic data, it is essential to understand the fundamental
structure of the molecule.

e Molecular Formula: C10H11NO2[3][4]

e Molecular Weight: 177.20 g/mol [3][4][5]
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e Core Structure: The molecule is built upon an indolin-2-one (also known as oxindole)
scaffold. This bicyclic system consists of a benzene ring fused to a five-membered lactam (a
cyclic amide) ring.

o Key Substituent: A 2-hydroxyethyl group (-CH2CH20H) is attached at the C4 position of the
benzene ring.

The interplay of these structural features—the aromatic ring, the secondary amide, the carbonyl
group, the aliphatic side chain, and the primary alcohol—gives rise to a unique and predictable
spectroscopic signature.
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Key Structural Features of 4-(2-Hydroxyethyl)indolin-2-one
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Caption: Interplay of molecular features and the primary spectroscopic techniques used for

their characterization.

© 2025 BenchChem. All rights reserved. 3/13

Tech Support


https://www.benchchem.com/product/b019303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural
elucidation of organic molecules. It provides detailed information about the chemical
environment, connectivity, and spatial relationships of hydrogen (*H NMR) and carbon (*3C
NMR) atoms within the molecule.

Expert Insight: Why NMR is the Gold Standard

For a molecule like 4-(2-Hydroxyethyl)indolin-2-one, with distinct aromatic, aliphatic, and
exchangeable protons, *H NMR provides a wealth of information. The chemical shifts indicate
the electronic environment of each proton, multiplicity reveals the number of neighboring
protons, and integration gives the relative number of protons in a given signal. 13C NMR
complements this by confirming the number of unique carbon environments. For absolute
certainty, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) are employed to definitively map out proton-proton
and proton-carbon connectivities, respectively.[6][7]

Predicted *H NMR Spectrum (400 MHz, DMSO-ds)

Solvent Choice Rationale: DMSO-de is an excellent choice as it effectively solubilizes the
compound and, importantly, its residual water peak does not obscure the broad O-H and N-H
proton signals, allowing for their clear observation and confirmation via D20 exchange.
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Predicted **C NMR Spectrum (100 MHz, DMSO-ds)
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Position Predicted & (ppm) Assignment Rationale
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Aliphatic carbon bonded to the

-CH2-O ~60 .
electronegative oxygen atom.
Aliphatic carbon at C3 of the

CH2-(C=0) ~35 , _ _
indolinone ring.

Benzylic carbon of the ethyl

Ar-CHa- ~32

side chain.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Accurately weigh ~5-10 mg of 4-(2-Hydroxyethyl)indolin-2-one.

Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a

clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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» 'H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans
(e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A larger number of scans
will be required due to the lower natural abundance of 13C.

o Confirmation (Optional but Recommended):

o D20 Exchange: Add a drop of D20 to the NMR tube, shake, and re-acquire the *H
spectrum. The signals corresponding to the N-H and O-H protons will diminish or
disappear, confirming their assignment.

o 2D NMR: Acquire COSY and HSQC spectra to confirm *H-'H and *H-13C correlations,
respectively.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule. It works by measuring the absorption of infrared radiation, which excites
molecular vibrations such as stretching and bending.[8][9]

Expert Insight: The Vibrational Fingerprint

The IR spectrum provides a unique "fingerprint" for a molecule. For 4-(2-
Hydroxyethyl)indolin-2-one, the most prominent and diagnostic peaks will be the broad O-H
stretch from the alcohol, the N-H stretch from the amide, and the intense, sharp C=0 stretch
from the lactam carbonyl.[10][11] The presence and position of these bands provide immediate
confirmation of the molecule's core structural components. The region below 1500 cm~2, known
as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole.
[91[12]

Predicted IR Absorption Bands (ATR-FTIR)
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Expected
Wavenumber ] . . .
( , Vibration Type Functional Group Intensity/Appearan
cm-

ce
3400 - 3200 O-H Stretch Alcohol Strong, Broad
~3200 N-H Stretch Secondary Amide Medium, Sharp
3100 - 3000 C-H Stretch (sp?) Aromatic Ring Medium
2950 - 2850 C-H Stretch (sp3) Ethyl Chain Medium
~1680 C=0 Stretch Amide (Lactam) Strong, Sharp
1620 - 1580 C=C Stretch Aromatic Ring Medium
~1470 C-H Bend Aliphatic CHz Medium
1350 - 1200 C-O Stretch Primary Alcohol Strong

o Strong (Substitution

900 - 675 C-H "oop" Bend Aromatic Ring

Pattern)

Experimental Protocol: FTIR Data Acquisition

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR
spectrometer is clean. Record a background spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid 4-(2-
Hydroxyethyl)indolin-2-one powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are
co-added and averaged to produce the final spectrum.

o Data Processing: The resulting spectrum is automatically ratioed against the background
spectrum to yield the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides the exact molecular weight of the compound and, through fragmentation
analysis, offers valuable clues about its structure.[13]

Expert Insight: Piecing the Puzzle Together

In Electron lonization (EI) mass spectrometry, the molecule is bombarded with high-energy
electrons, knocking one electron off to form a molecular ion (M*).[14] The m/z of this ion
directly corresponds to the molecular weight of the compound. This M* is often unstable and
breaks apart into smaller, charged fragments. The pattern of this fragmentation is reproducible
and highly dependent on the molecular structure. For our target molecule, key fragmentations
would include the loss of a water molecule from the side chain (a common fragmentation for
alcohols) and cleavage of the ethyl group.[15][16]

Predicted Mass Spectrum (Electron lonization)

e Molecular lon (M+): The most critical peak will be the molecular ion peak.
o m/z 177: Corresponds to the [C10H11NO2z]* ion, confirming the molecular weight.

o Key Fragment lons:

[¢]

m/z 159: [M - H20]*. This prominent peak results from the loss of a water molecule from
the hydroxyethyl side chain.

o m/z 146: [M - CH20H]*. This corresponds to the cleavage of the C-C bond adjacent to the
alcohol (alpha-cleavage), losing a hydroxymethyl radical.

o m/z 133: [M - C2H4O]*. This could arise from a rearrangement and loss of ethylene oxide.

o m/z 118: Represents the indolinone core after cleavage of the entire side chain.

Experimental Protocol: Mass Spectrometry Data
Acquisition

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like methanol or acetonitrile.
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e Instrument lonization: Introduce the sample into the mass spectrometer's ion source (e.g.,
via a direct insertion probe or flow injection). Utilize Electron lonization (El) at a standard
energy of 70 eV.

e Mass Analysis: The generated ions are accelerated and separated by the mass analyzer
(e.g., a quadrupole) based on their m/z ratio.

o Detection: The detector records the abundance of each ion, generating a mass spectrum
that plots relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis
lies in the integration of data from NMR, IR, and MS. Each method provides complementary
information that, when combined, leads to an unambiguous structural confirmation.

Caption: A logical workflow for confirming the structure of a synthesized compound using
complementary spectroscopic techniques.

This workflow begins with acquiring data from all three core techniques. The IR spectrum first
confirms the presence of the essential functional groups. The mass spectrum then verifies the
correct molecular weight and provides substructural information through fragmentation. Finally,
NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming
the precise arrangement and connectivity of atoms. If the data from all three analyses are
consistent with the proposed structure of 4-(2-Hydroxyethyl)indolin-2-one, the identity and
purity of the compound can be confirmed with a high degree of confidence.

Conclusion

The comprehensive spectroscopic characterization of 4-(2-Hydroxyethyl)indolin-2-one is
essential for its use in research and pharmaceutical development. Through the integrated
application of NMR, IR, and Mass Spectrometry, a detailed and verifiable structural profile can
be established. This guide provides the theoretical predictions, interpretive logic, and practical
protocols necessary for researchers to confidently identify and assess the quality of this
important synthetic intermediate. The concordance of data across these orthogonal analytical
techniques provides the robust, self-validating system required to meet the high standards of
scientific integrity in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of
tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. 139122-19-3|4-(2-Hydroxyethyl)indolin-2-one|BLD Pharm [bldpharm.com]

4. 4-(2-Hydroxyethyl)indolin-2-one | CLOH11NOZ2 | CID 10943004 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one | Drug Information, Uses, Side Effects,
Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

6. chem.libretexts.org [chem.libretexts.org]

7. emerypharma.com [emerypharma.com]

8. azooptics.com [azooptics.com]

9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

11. chem.libretexts.org [chem.libretexts.org]

12. researchgate.net [researchgate.net]

13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
14. chemguide.co.uk [chemguide.co.uk]

15. chem.libretexts.org [chem.libretexts.org]

16. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Introduction: Elucidating the Structure of a Key
Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b019303#4-2-hydroxyethyl-indolin-2-one-
spectroscopic-data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b019303?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/262842753_A_convenient_synthesis_of_4-2-hydroxyethylindolin-2-one_a_useful_intermediate_for_the_preparation_of_both_dopamine_receptor_agonists_and_protein_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/9651163/
https://pubmed.ncbi.nlm.nih.gov/9651163/
https://pubmed.ncbi.nlm.nih.gov/9651163/
https://www.bldpharm.com/products/139122-19-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/10943004
https://pubchem.ncbi.nlm.nih.gov/compound/10943004
https://www.pharmacompass.com/chemistry-chemical-name/4-2-hydroxyethyl-1-3-dihydro-2h-indolin-2-one
https://www.pharmacompass.com/chemistry-chemical-name/4-2-hydroxyethyl-1-3-dihydro-2h-indolin-2-one
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www.innovatechlabs.com/newsroom/1882/interpreting-analyzing-ftir-results/
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.researchgate.net/profile/Samreen_Aruge/post/How_to_interpret_my_FTIR_spectrum_Is_there_any_online_software_available_to_interpret_the_spectrum/attachment/5dc6ef853843b09383902af6/AS%3A823371759636480%401573318533359/download/The+Beginner%E2%80%99s+Guide+to+Interpreting+FTIR+Results+_+Innovatech+Labs.pdf
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://m.youtube.com/watch?v=yIPCYx1V1x0
https://www.benchchem.com/product/b019303#4-2-hydroxyethyl-indolin-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b019303#4-2-hydroxyethyl-indolin-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b019303#4-2-hydroxyethyl-indolin-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b019303#4-2-hydroxyethyl-indolin-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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